
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile, or E-2-MSPP, is a synthetic organic compound that has recently been studied for its potential applications in the fields of science and medicine. It is a heterocyclic compound, containing both a sulfonyl group and a piperidine group, and has been found to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
E-2-MSPP has been studied for its potential applications in the fields of science and medicine. It has been used in research related to the development of drugs that can be used to treat neurological diseases, such as Alzheimer’s and Parkinson’s. It has also been studied for its potential applications in the fields of cancer research and drug delivery.
Mecanismo De Acción
The mechanism of action of E-2-MSPP is not yet fully understood. However, it is believed that the compound binds to specific receptors in the brain and activates them, leading to an increase in the release of certain neurotransmitters. This, in turn, leads to an increase in the activity of certain pathways in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
E-2-MSPP has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain pathways in the brain, leading to an increase in the release of certain neurotransmitters. In addition, it has been found to reduce inflammation, improve cognitive function, and reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of E-2-MSPP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for research. Second, it is relatively easy to synthesize, making it a viable option for lab experiments. On the other hand, there are some limitations to using E-2-MSPP in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments. In addition, its effects can vary depending on the dosage and the individual’s physiological state.
Direcciones Futuras
Given the potential applications of E-2-MSPP, there are many potential directions for future research. First, further studies are needed to understand the mechanism of action of E-2-MSPP and its effects on various physiological processes. Second, further studies are needed to understand the potential applications of E-2-MSPP in the treatment of neurological diseases and cancer. Third, further studies are needed to understand the potential applications of E-2-MSPP in drug delivery. Fourth, further studies are needed to understand the potential side effects of E-2-MSPP. Finally, further studies are needed to understand the potential interactions of E-2-MSPP with other drugs and compounds.
Métodos De Síntesis
E-2-MSPP is synthesized via a multi-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride with piperidine in the presence of a base, such as sodium hydroxide, to form 4-methylphenylsulfonyl-4-piperidin-1-ylpropane. This reaction is followed by the reaction of 4-methylphenylsulfonyl-4-piperidin-1-ylpropane with prop-2-enenitrile, in the presence of a base, to form E-2-MSPP.
Propiedades
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-17-5-11-20(12-6-17)26(24,25)21(16-22)15-18-7-9-19(10-8-18)23-13-3-2-4-14-23/h5-12,15H,2-4,13-14H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHIAFSGKZAHD-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



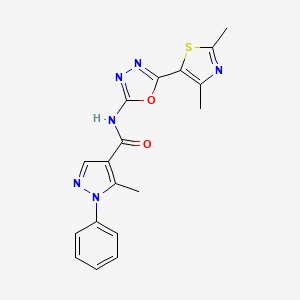
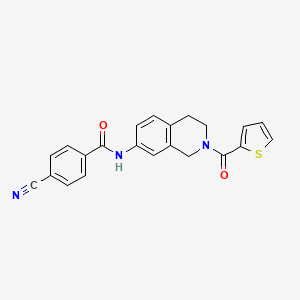

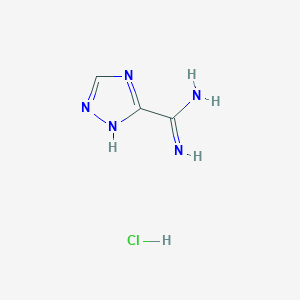
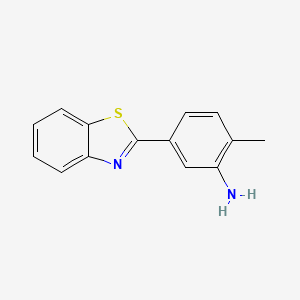
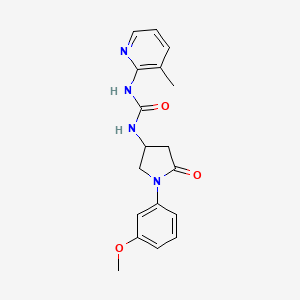
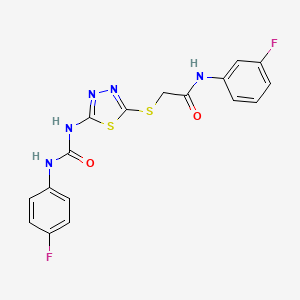


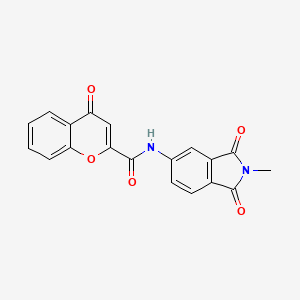

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2949213.png)